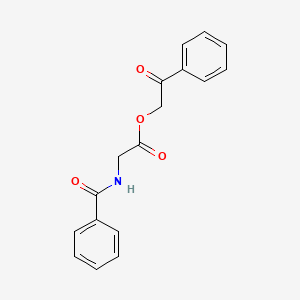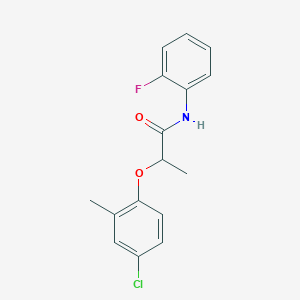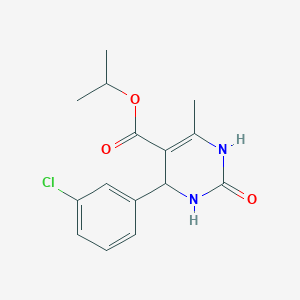![molecular formula C18H14N2O4 B4893764 5-[3-(benzyloxy)benzylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4893764.png)
5-[3-(benzyloxy)benzylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-[3-(benzyloxy)benzylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione, also known as BZP, is a synthetic compound used in scientific research. BZP is a pyrimidinedione derivative and has been found to have potential applications in the field of medicinal chemistry.
Wissenschaftliche Forschungsanwendungen
5-[3-(benzyloxy)benzylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione has been found to have potential applications in the field of medicinal chemistry. It has been studied as an anti-cancer agent due to its ability to inhibit the growth of cancer cells. 5-[3-(benzyloxy)benzylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione has also been found to have anti-inflammatory properties and has been studied as a potential treatment for inflammatory diseases.
Wirkmechanismus
5-[3-(benzyloxy)benzylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione works by inhibiting the activity of enzymes involved in the growth and proliferation of cancer cells. It also works by reducing the production of inflammatory cytokines, which are involved in the development of inflammatory diseases.
Biochemical and Physiological Effects:
5-[3-(benzyloxy)benzylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione has been found to have a range of biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, which is a process of programmed cell death. 5-[3-(benzyloxy)benzylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione has also been found to reduce the production of nitric oxide and prostaglandins, which are involved in the inflammatory response.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 5-[3-(benzyloxy)benzylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione in lab experiments is its ability to inhibit the growth of cancer cells. This makes it a useful tool for studying the mechanisms involved in cancer cell growth and proliferation. However, one limitation of using 5-[3-(benzyloxy)benzylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione is its potential toxicity. It is important to use appropriate safety precautions when handling 5-[3-(benzyloxy)benzylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione in the lab.
Zukünftige Richtungen
There are several future directions for the study of 5-[3-(benzyloxy)benzylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione. One area of research is the development of new derivatives of 5-[3-(benzyloxy)benzylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione with improved anti-cancer and anti-inflammatory properties. Another area of research is the study of the molecular mechanisms involved in the activity of 5-[3-(benzyloxy)benzylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione. This could lead to the development of new drugs that target these mechanisms. Additionally, the use of 5-[3-(benzyloxy)benzylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione in combination with other drugs could be explored as a potential treatment for cancer and inflammatory diseases.
In conclusion, 5-[3-(benzyloxy)benzylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione is a synthetic compound with potential applications in the field of medicinal chemistry. It has been studied for its anti-cancer and anti-inflammatory properties and has been found to have a range of biochemical and physiological effects. While there are limitations to its use in lab experiments, there are several future directions for the study of 5-[3-(benzyloxy)benzylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione that could lead to the development of new drugs and treatments.
Synthesemethoden
5-[3-(benzyloxy)benzylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione can be synthesized by the reaction of 3-(benzyloxy)benzaldehyde with ethyl acetoacetate and urea in the presence of a catalytic amount of piperidine. The reaction yields 5-[3-(benzyloxy)benzylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione as a brown solid with a melting point of 208-209°C.
Eigenschaften
IUPAC Name |
5-[(3-phenylmethoxyphenyl)methylidene]-1,3-diazinane-2,4,6-trione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N2O4/c21-16-15(17(22)20-18(23)19-16)10-13-7-4-8-14(9-13)24-11-12-5-2-1-3-6-12/h1-10H,11H2,(H2,19,20,21,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCHCVWPSAXPHGN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=CC(=C2)C=C3C(=O)NC(=O)NC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Fchcvwpsaxphgn-uhfffaoysa- | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-[(3,5-dimethyl-1-piperidinyl)methyl]-9-ethyl-9H-carbazole](/img/structure/B4893702.png)
![2-fluoro-N-[2,2,2-trichloro-1-({[(2,5-dimethylphenyl)amino]carbonothioyl}amino)ethyl]benzamide](/img/structure/B4893707.png)
![4-methyl-3-{[(2-methylphenyl)amino]sulfonyl}-N-3-pyridinylbenzamide](/img/structure/B4893713.png)

![N-[4-(acetylamino)phenyl]-2-(4-phenyl-1-piperazinyl)acetamide](/img/structure/B4893720.png)
![1-chloro-4-{2-[2-(2-ethoxyphenoxy)ethoxy]ethoxy}-2,3-dimethylbenzene](/img/structure/B4893725.png)
![N-ethyl-5-(methoxymethyl)-N-({1-[2-(3-methoxyphenyl)ethyl]-3-piperidinyl}methyl)-2-furamide](/img/structure/B4893727.png)

![N-(2-methoxyethyl)-3-[1-(8-quinolinylmethyl)-4-piperidinyl]propanamide](/img/structure/B4893734.png)


